

# Elucidation and Confirmation of the Structure of 13-Dehydroxyindaconitine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of **13-dehydroxyindaconitine**, a diterpenoid alkaloid of significant interest. The information presented herein is compiled from spectroscopic data and analytical methodologies reported in the scientific literature, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development.

#### Introduction

**13-Dehydroxyindaconitine** is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii and Aconitum handelianum.[1] Its structure is characterized by the absence of hydroxyl groups at positions 13 and 15, a feature that distinguishes it from other aconitine-type alkaloids.[1] The compound has the molecular formula C<sub>34</sub>H<sub>47</sub>NO<sub>9</sub> and a molecular weight of 613.74 g/mol .[1] Preliminary studies have indicated its potential as an antioxidant agent. This guide details the spectroscopic data and experimental protocols pivotal to the definitive determination of its molecular architecture.

#### **Data Presentation**

The structural elucidation of **13-dehydroxyindaconitine** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The quantitative data derived from these analyses are summarized below for clarity and comparative reference.



#### **NMR Spectroscopic Data**

The complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts was crucial for establishing the connectivity and stereochemistry of the molecule. The data presented here is based on analyses conducted in deuterated chloroform (CDCl₃).

Table 1: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) and <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) Data for **13-Dehydroxyindaconitine** 



Position	δС (ррт)	δΗ (ppm), Multiplicity (J in Hz)
1	85.1	3.25, d (1.5)
2	43.5	2.58, dd (6.5, 1.5)
3	34.2	2.05, m; 1.85, m
4	39.1	-
5	49.3	2.85, d (6.5)
6	82.6	4.15, d (6.5)
7	45.9	3.15, t (5.0)
8	77.5	4.88, d (5.0)
9	50.2	3.75, s
10	41.2	2.65, d (7.0)
11	53.8	-
12	29.5	1.75, m; 1.60, m
13	38.7	2.20, m
14	81.9	4.95, t (5.0)
15	37.9	2.10, m; 1.95, m
16	82.3	4.45, dd (6.0, 2.0)
17	61.7	4.25, s
18	79.8	4.85, s
19	59.2	2.95, d (12.0); 2.75, d (12.0)
N-CH <sub>2</sub>	49.8	2.50, q (7.0)
N-CH₂-CH₃	13.5	1.10, t (7.0)
1-OCH <sub>3</sub>	56.2	3.30, s
6-OCH₃	58.0	3.40, s



16-OCH₃	56.5	3.35, s
18-OCH₃	59.1	3.50, s
8-OCOCH₃	170.1	-
8-OCOCH₃	21.5	2.00, s
14-OCOC6H5	166.5	-
Benzoyl C-1'	130.5	-
Benzoyl C-2',6'	129.8	8.05, d (7.5)
Benzoyl C-3',5'	128.6	7.45, t (7.5)
Benzoyl C-4'	133.2	7.55, t (7.5)

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

### **High-Resolution Mass Spectrometry (HR-MS) Data**

HR-ESI-MS analysis provided the exact mass of the protonated molecule, which was used to confirm the molecular formula.

Table 2: HR-ESI-MS Data for 13-Dehydroxyindaconitine

lon	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	614.3270	614.3268

## **Experimental Protocols**

The following sections detail the methodologies employed for the isolation and structural characterization of **13-dehydroxyindaconitine**.

#### **Isolation and Purification**



- Extraction: The air-dried and powdered roots of the source plant (e.g., Aconitum handelianum) are extracted exhaustively with 95% ethanol at room temperature.
- Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The ethyl acetate fraction, typically containing the target compound, is subjected to column chromatography on a silica gel column. Elution is performed using a gradient of chloroform and methanol.
- Preparative HPLC: Fractions containing 13-dehydroxyindaconitine are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

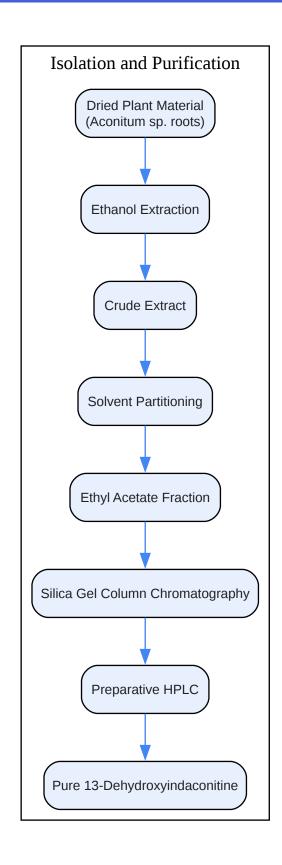
#### **Spectroscopic Analysis**

- NMR Spectroscopy: NMR spectra were acquired on a 400 MHz spectrometer using CDCl<sub>3</sub> as the solvent and TMS as the internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra were obtained using standard pulse sequences. 2D NMR experiments, including <sup>1</sup>H-<sup>1</sup>H COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were essential for the complete assignment of all signals.
- Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

## **Visualization of Methodologies**

The following diagrams illustrate the workflows and logical connections in the structure elucidation process of **13-dehydroxyindaconitine**.

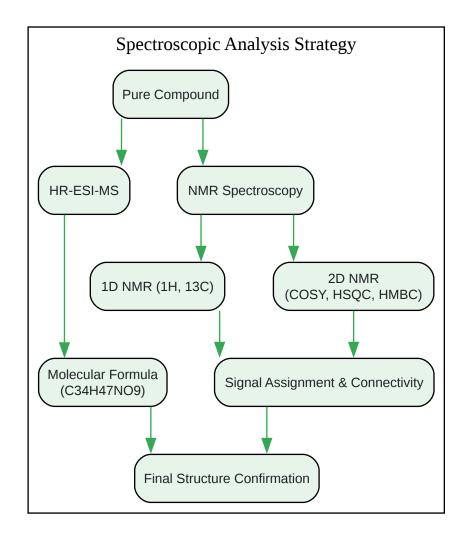




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Caption: Workflow for the isolation and purification of 13-dehydroxyindaconitine.

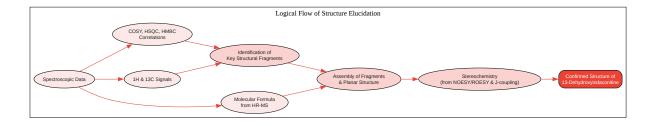




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Caption: Strategy for the spectroscopic analysis and structure confirmation.





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Caption: Logical relationships in the process of structure elucidation.

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#### References

- 1. Alkaloids with antioxidant activities from Aconitum handelianum PubMed [pubmed.ncbi.nlm.nih.gov]
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